- Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives, Nature Catalysis, 2022, 5(1), 20-29
Cas no 93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine)
93919-56-3 structure
Product Name:1-[4-(trifluoromethoxy)phenyl]methanamine
Número CAS:93919-56-3
MF:C8H8F3NO
Megavatios:191.15043258667
MDL:MFCD00061237
CID:61659
PubChem ID:571846
Update Time:2024-10-25
1-[4-(trifluoromethoxy)phenyl]methanamine Propiedades químicas y físicas
Nombre e identificación
-
- (4-(Trifluoromethoxy)phenyl)methanamine
- 4-(Trifluoromethoxy)benzylamine
- [4-(trifluoromethoxy)phenyl]methanamine
- 1-[4-(Trifluoromethoxy)phenyl]methanamine
- p-(Trifluoromethoxy)benzylamine
- ((4-(Trifluoromethoxy)phenyl)methyl)amine
- Benzenemethanamine, 4-(trifluoromethoxy)-
- 4-trifluoromethoxybenzylamine
- 4-(trifluoromethoxy)benzyl amine
- p-trifluoromethoxybenzylamine
- DBGROTRFYBSUTR-UHFFFAOYSA-N
- [4-(trifluoromethoxy)phenyl]methylamine
- p-trifluoromethoxybenzyl amine
- Pu
- 4-(Trifluoromethoxy)benzenemethanamine (ACI)
- 4-(Trifluoromethoxy)benzylamine,98%
- (4-trifluoromethoxyphenyl)methanamine
- DB-057449
- EN300-25596
- SY016916
- J-513899
- 93919-56-3
- 4-trifluoromethoxy-benzyl amine
- AKOS000264340
- Z212046238
- 4trifluoromethoxy-benzylamine
- MFCD00061237
- QKEQESHKCJUQDA-UHFFFAOYSA-N
- [4-(Trifluoromethoxy)phenyl]methanamine #
- CS-W013220
- NS00064264
- 4-(trifluoromethoxy)-benzylamine
- BDBM626121
- Q27452013
- P-(TRIFLUOROMETHOXY)BENZYL AMINE
- 1FD
- CK1122
- 4-trifluormethoxy-benzylamine
- CHEMBL216733
- EINECS 300-040-1
- F2145-0705
- 4-trifluoromethoxy-benzylamine
- [4-(trifluoromethoxy)benzyl]amine
- 4-(trifluormethoxy)-benzylamine
- 4-trifluoromethoxy benzylamine
- STK503677
- 4-(Trifluoromethoxy)benzylamine, 95%
- ALBB-006030
- FS-1027
- DTXSID20239895
- AC-2348
- SCHEMBL106741
- 4-trifluoromethoxybenzyl amine
- 1-[4-(trifluoromethoxy)phenyl]methanamine
-
- MDL: MFCD00061237
- Renchi: 1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
- Clave inchi: DBGROTRFYBSUTR-UHFFFAOYSA-N
- Sonrisas: FC(OC1C=CC(CN)=CC=1)(F)F
- Brn: 8200624
Atributos calculados
- Calidad precisa: 191.05600
- Masa isotópica única: 191.056
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 152
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 2
- Superficie del Polo topológico: 35.2
Propiedades experimentales
- Color / forma: 无色液体
- Denso: 1.252 g/mL at 25 °C(lit.)
- Punto de fusión: No data available
- Punto de ebullición: 57-60 °C/10 mmHg(lit.)
- Punto de inflamación: 华氏:172.4 °F
摄氏:78 °C - índice de refracción: n20/D 1.452(lit.)
- PSA: 35.25000
- Logp: 2.74420
- Sensibilidad: Air Sensitive
- Disolución: 未确定
1-[4-(trifluoromethoxy)phenyl]methanamine Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN2735
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36/37/39
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Categoría de embalaje:III
- Período de Seguridad:8
- Nivel de peligro:8
- Grupo de embalaje:III
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
1-[4-(trifluoromethoxy)phenyl]methanamine Datos Aduaneros
- Código HS:2922199090
- Datos Aduaneros:
中国海关编码:
2922199090概述:
2922199090. 其他氨基醇及其醚,酯和它们的盐(但含一种以上含氧基的除外). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-[4-(trifluoromethoxy)phenyl]methanamine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001408-5g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 5g |
£10.00 | 2022-03-29 | |
| Fluorochem | 001408-25g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 25g |
£12.00 | 2022-03-29 | |
| Fluorochem | 001408-100g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 98% | 100g |
£42.00 | 2022-03-29 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-1g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 1g |
¥46.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-25g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 25g |
¥396.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130135-5g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 5g |
¥88.90 | 2023-08-31 | |
| Alichem | A012000087-250mg |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A012000087-500mg |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 500mg |
$823.15 | 2023-08-31 | |
| Alichem | A012000087-1g |
4-(Trifluoromethoxy)benzylamine |
93919-56-3 | 97% | 1g |
$1445.30 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021557-1g |
1-[4-(trifluoromethoxy)phenyl]methanamine |
93919-56-3 | 97% | 1g |
¥27 | 2024-05-20 |
1-[4-(trifluoromethoxy)phenyl]methanamine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Iron oxide (Fe2O3) , Iron Solvents: Isopropanol ; 24 h, 50 bar, 120 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: tert-Butanol ; 24 h, 25 - 27 bar, 120 °C
Referencia
- Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines, Angewandte Chemie, 2019, 58(15), 5064-5068
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 15 min, rt
Referencia
- Preparation of inhibitors of indoleamine-2,3-dioxygenase (IDO) for treatment of cancer and infectious diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 16 h, 30 bar, 90 °C
Referencia
- Cobalt-Catalyzed Hydrogenative Transformation of Nitriles, ACS Catalysis, 2021, 11(22), 13761-13767
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Trimethyl orthoformate ; 2 h, 25 °C
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 5 h, 65 °C
1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 25 °C
Referencia
- New Efficient Substrates for Semicarbazide-Sensitive Amine Oxidase/VAP-1 Enzyme: Analysis by SARs and Computational Docking, Journal of Medicinal Chemistry, 2006, 49(21), 6197-6208
Métodos de producción 6
Condiciones de reacción
Referencia
- A Dual Modulator of Farnesoid X Receptor and Soluble Epoxide Hydrolase To Counter Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2017, 60(18), 7703-7724
Métodos de producción 7
Condiciones de reacción
Referencia
- Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity, European Journal of Medicinal Chemistry, 2017, 125, 41-48
Métodos de producción 8
Condiciones de reacción
Referencia
- Thiadiazines and their preparation and use as insecticidal and acaricidal agents, European Patent Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , trans-4-Phenyl-3-buten-2-one Catalysts: 2396595-28-9 Solvents: Toluene , Water ; 4 h, 90 °C
1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt
1.2 Reagents: Acetic acid ; 5 h, 90 °C; 90 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; > 1 h, rt
1.4 Reagents: Potassium carbonate Solvents: Water ; pH 11, rt
Referencia
- Platinum-(phosphinito-phosphinous acid) complexes as bi-talented catalysts for oxidative fragmentation of piperidinols: an entry to primary amines, RSC Advances, 2019, 9(65), 37825-37829
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran , Water ; 40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C
Referencia
- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of amines, Chemical Science, 2020, 11(11), 2973-2981
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: 2,2,2-Trifluoroethanol ; 16 h, 40 bar, 120 °C
Referencia
- Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis, Science (Washington, 2022, 376(6600), 1433-1441
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 18 h, 35 bar, 60 °C
Referencia
- Stable and reusable Ni-based nanoparticles for general and selective hydrogenation of nitriles to amines, Chemical Science, 2022, 13(36), 10914-10922
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ; 5 - 7 bar; 40 bar; 30 h, 130 °C
Referencia
- Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines, Nature Communications, 2018, 9(1), 1-12
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 15 min, rt; rt → 0 °C
1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C
1.2 Reagents: Zinc ; 0 °C; 1 h, 80 - 90 °C
Referencia
- Effect of novel triazole-amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies, Organic & Biomolecular Chemistry, 2016, 14(45), 10599-10619
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Triphos , Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: 2,2,2-Trifluoroethanol ; 15 min, rt
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
1.2 Reagents: Hydrogen , Ammonia ; 24 h, 40 bar, 120 °C
Referencia
- Homogeneous cobalt-catalyzed reductive amination for synthesis of functionalized primary amines, Nature Communications, 2019, 10(1), 1-9
1-[4-(trifluoromethoxy)phenyl]methanamine Raw materials
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)benzonitrile
- 4-(Trifluoromethoxy)benzaldoxime
- 2,2,6,6-Tetramethyl-1-[[4-(trifluoromethoxy)phenyl]methyl]-4-piperidinol
1-[4-(trifluoromethoxy)phenyl]methanamine Preparation Products
1-[4-(trifluoromethoxy)phenyl]methanamine Literatura relevante
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
93919-56-3 (1-[4-(trifluoromethoxy)phenyl]methanamine) Productos relacionados
- 93071-75-1(1-[3-(trifluoromethoxy)phenyl]methanamine)
- 177842-14-7(1-[4-(difluoromethoxy)phenyl]methanamine)
- 887595-84-8({[3-(trifluoromethoxy)phenyl]methyl}hydrazine)
- 175205-64-8(1-[2-(trifluoromethoxy)phenyl]methanamine)
- 244022-71-7(1-[3-(difluoromethoxy)phenyl]methanamine)
- 51887-20-8(4-Trifluoromethoxybenzylhydrazine dihydrochloride)
- 1187929-30-1(N-Methyl-1-3-(trifluoromethoxy)phenylmethanamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
NewCan Biotech Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote